molecular formula C12H12F2N4OS B10955889 3-(difluoromethyl)-N-[(E)-(3-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-(3-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10955889
M. Wt: 298.31 g/mol
InChI Key: KLDNXOGYEJFLAE-VIZOYTHASA-N
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Description

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with a methoxybenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and methylsulfanyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions in cells.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to disruption of essential biological processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(TRIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE
  • **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE
  • **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-ETHOXYPHENYL)METHYLIDENE]AMINE

Uniqueness

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C12H12F2N4OS

Molecular Weight

298.31 g/mol

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C12H12F2N4OS/c1-19-9-5-3-4-8(6-9)7-15-18-11(10(13)14)16-17-12(18)20-2/h3-7,10H,1-2H3/b15-7+

InChI Key

KLDNXOGYEJFLAE-VIZOYTHASA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NN=C2SC)C(F)F

Origin of Product

United States

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